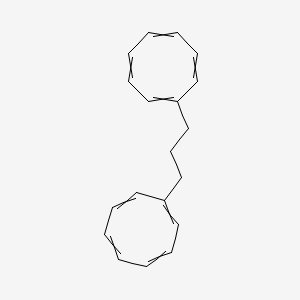
1,1'-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) is a chemical compound that consists of two cycloocta-1,3,5,7-tetraene rings connected by a propane-1,3-diyl linker
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cycloocta-1,3,5,7-tetraene with a propane-1,3-diyl precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to molecular interactions and biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the structure and function of other molecules. The specific molecular targets and pathways involved depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) can be compared with other similar compounds, such as:
Cyclooctatetraene: A related compound with a similar ring structure but without the propane-1,3-diyl linker.
Cyclooctadiene: Another related compound with a similar ring structure but different degrees of unsaturation.
The uniqueness of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
141556-24-3 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-(cyclooctatetraenyl)propylcyclooctatetraene |
InChI |
InChI=1S/C19H20/c1-3-7-12-18(13-8-4-1)16-11-17-19-14-9-5-2-6-10-15-19/h1-10,12-15H,11,16-17H2 |
InChI Key |
PBQAQMVHUNRDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=CC=C1)CCCC2=CC=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















